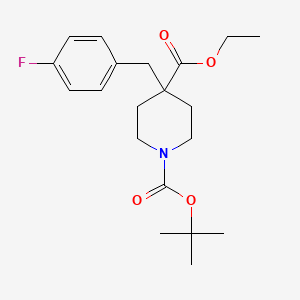

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIYXHXWARGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584851 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917755-77-2 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917755-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

CAS Number: 917755-77-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a piperidine derivative featuring a Boc-protecting group on the nitrogen atom and a 4-fluorobenzyl substituent at the 4-position of the piperidine ring.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 917755-77-2 | [1][3] |

| Molecular Formula | C20H28FNO4 | [1][2] |

| Molecular Weight | 365.44 g/mol | [1][3] |

| IUPAC Name | Ethyl 1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylate | |

| Synonyms | This compound | [1][2] |

Synthesis and Experimental Protocols

A likely synthetic route would involve the reaction of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide in the presence of a suitable base.

Below is a generalized, hypothetical experimental protocol based on common organic synthesis practices for similar molecules. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

General Synthesis Workflow

The logical workflow for the synthesis of the target compound is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

4-Fluorobenzyl bromide

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride is added portion-wise at 0 °C.

-

The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the enolate.

-

4-Fluorobenzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

While specific spectral data for this compound is not publicly available, researchers can expect to characterize the final product using the following standard analytical techniques. The expected data would be consistent with the structure of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the ethyl group, the Boc group, the piperidine ring, and the 4-fluorobenzyl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (365.44 g/mol ) or its fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carbamate groups, as well as C-F and C-N bonds. |

Applications in Research and Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry. Specifically, 4-benzylpiperidine structures are known to exhibit a range of biological activities and have been investigated for various therapeutic applications. For instance, derivatives of 4-benzylpiperidine act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[4] They have also been explored for their potential in treating psychosis and preventing brain damage due to their NMDA antagonist properties.[4]

The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective modification at other positions of the molecule. The 4-fluorobenzyl moiety can be a key pharmacophore for interacting with biological targets. N-benzylpiperidine derivatives are key intermediates in the synthesis of drugs like Donepezil, which is used for the treatment of Alzheimer's disease.[5][6]

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Potential application workflow in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed public data on its synthesis and biological activity is limited, its structural features suggest its utility in the development of new drugs, particularly in the area of central nervous system disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. 917755-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. innospk.com [innospk.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines a potential synthetic protocol, and discusses its applications in drug discovery and development. The information is tailored for researchers and professionals in the pharmaceutical and chemical sciences, with a focus on practical data and experimental procedures.

Physicochemical Properties

This compound is a substituted piperidine derivative. The presence of the N-Boc protecting group and the fluorobenzyl moiety makes it a valuable and versatile building block in the synthesis of complex molecules, particularly for drug candidates. Piperidine structures are prevalent in many classes of drugs, highlighting the importance of intermediates like this one in medicinal chemistry.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 365.45 g/mol | [3] |

| 365.44 g/mol | [4][5] | |

| Molecular Formula | C₂₀H₂₈FNO₄ | [3][4] |

| CAS Number | 917755-77-2 | [3][4] |

| MDL Number | MFCD09038430 | [3] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound typically involves the alkylation of a piperidine precursor. A plausible synthetic workflow is outlined below, based on established methodologies for similar piperidine derivatives.[1][6]

Detailed Experimental Protocol:

This protocol describes the alkylation of Ethyl N-Boc-piperidine-4-carboxylate to yield the title compound.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 equivalents)

-

4-Fluorobenzyl bromide (1.1 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Ethyl N-Boc-piperidine-4-carboxylate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the cooled solvent. A strong base, such as LDA, is then added slowly to the reaction mixture. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the carbanion intermediate.

-

Alkylation: 4-Fluorobenzyl bromide, dissolved in anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development

Substituted piperidines are a critical class of scaffolds in modern medicinal chemistry. The title compound serves as a valuable building block for several reasons:

-

N-Boc Protection: The tert-Butyloxycarbonyl (Boc) group is a stable and easily removable protecting group for the piperidine nitrogen. This allows for selective reactions at other positions of the molecule before deprotection and further functionalization of the nitrogen atom.

-

Ester Functionality: The ethyl carboxylate group at the 4-position provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

-

Fluorobenzyl Moiety: The 4-fluorobenzyl group can be a key pharmacophore in drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability.

The logical relationship of this compound as a versatile intermediate is illustrated below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. 917755-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine core with both N-Boc protection and substitution at the 4-position, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its complete spectroscopic characterization.

Chemical Structure and Properties

This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butyl) 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate | - |

| CAS Number | 917755-77-2 | [1][2] |

| Molecular Formula | C₂₀H₂₈FNO₄ | [1][2] |

| Molecular Weight | 365.44 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 68-72 °C (for the bromo-analog) | [3] |

Synthesis

The synthesis of this compound is achieved through the alkylation of the enolate of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide. This reaction is a standard method for the introduction of a benzyl group at the α-position to a carbonyl.[4] A strong base, such as lithium diisopropylamide (LDA), is required to quantitatively generate the enolate of the starting ester.

Experimental Protocol

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

4-Fluorobenzyl bromide

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

LDA solution (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

A solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

Spectroscopic Data

The structure of this compound is confirmed by a combination of spectroscopic methods. The following tables summarize the expected and, where available, reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.15 (m, 2H, Ar-H) | ~174.5 (C=O, ester) |

| ~6.95 (m, 2H, Ar-H) | ~161.5 (d, J=245 Hz, C-F) |

| ~4.10 (q, J=7.1 Hz, 2H, OCH₂) | ~154.7 (C=O, Boc) |

| ~3.80 (m, 2H, piperidine-H) | ~131.0 (d, J=8 Hz, Ar-C) |

| ~3.00 (s, 2H, Ar-CH₂) | ~130.5 (d, J=3 Hz, Ar-C) |

| ~2.80 (m, 2H, piperidine-H) | ~115.0 (d, J=21 Hz, Ar-C) |

| ~2.00 (m, 2H, piperidine-H) | ~80.0 (C(CH₃)₃) |

| ~1.60 (m, 2H, piperidine-H) | ~61.0 (OCH₂) |

| ~1.45 (s, 9H, C(CH₃)₃) | ~49.0 (C-4) |

| ~1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃) | ~42.0 (Ar-CH₂) |

| ~39.0 (piperidine-C) | |

| ~32.0 (piperidine-C) | |

| ~28.5 (C(CH₃)₃) | |

| ~14.0 (OCH₂CH₃) |

Note: The provided NMR data is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. The splitting pattern for the aromatic protons will be more complex due to fluorine coupling.

Mass Spectrometry (MS)

| Technique | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 366.2075 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1730 |

| C=O (Carbamate) | ~1690 |

| C-O (Ester) | ~1250-1150 |

| C-F (Aromatic) | ~1230-1120 |

| C-H (sp³) | ~2980-2850 |

| C-H (Aromatic) | ~3100-3000 |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of the target molecule.

Applications in Drug Discovery

Substituted piperidines are a prevalent scaffold in many approved drugs and clinical candidates due to their favorable pharmacokinetic properties. The title compound serves as a key intermediate for the synthesis of novel compounds targeting a variety of biological targets. The presence of the Boc protecting group allows for selective modification at other positions of the molecule, while the 4-fluorobenzyl group can be a key pharmacophoric element or a precursor for further functionalization.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and spectroscopic characterization of this compound. The provided experimental protocol and spectral data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this versatile building block in the development of new therapeutic agents.

References

An In-depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules designed to modulate the activity of crucial biological targets, including voltage-gated sodium channels and Tumor Necrosis Factor-α Converting Enzyme (TACE). This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its role in the development of therapeutic agents.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. This compound is known by several synonyms, which are listed in the table below along with its key chemical identifiers.

| Identifier | Value |

| Systematic Name | Ethyl 1-(tert-butoxycarbonyl)-4-((4-fluorophenyl)methyl)piperidine-4-carboxylate |

| Common Synonyms | This compound, N-Boc-4-(4-fluorobenzyl)-4-piperidinecarboxylic acid ethyl ester |

| CAS Number | 917755-77-2[1][2][3] |

| Molecular Formula | C₂₀H₂₈FNO₄[1][2][3] |

| Molecular Weight | 365.44 g/mol [1][2] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. Below is a summary of the available data for this compound and its immediate precursor.

| Compound | Property | Value |

| This compound | Melting Point | 62-66 °C[3] |

| Boiling Point | Not available | |

| Ethyl N-Boc-piperidine-4-carboxylate (Precursor) | Boiling Point | 120-135 °C at 0.5 mmHg |

| Density | 1.046 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 |

Synthesis Protocol

Reaction Scheme:

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate. The information herein is compiled from established chemical principles and data from structurally related analogs, offering a predictive yet comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| CAS Number | 917755-77-2[1] |

| Molecular Formula | C₂₀H₂₈FNO₄[1][2] |

| Molecular Weight | 365.44 g/mol [1] |

| Chemical Structure |  (Image generated for illustrative purposes) (Image generated for illustrative purposes) |

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, the following data tables represent predicted values based on the analysis of structurally similar compounds, including N-Boc protected piperidines and substituted aromatic systems.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H (ortho to F) |

| ~6.95 | t | 2H | Ar-H (meta to F) |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.60 | m | 2H | Piperidine-H (axial, adjacent to N) |

| ~3.10 | m | 2H | Piperidine-H (equatorial, adjacent to N) |

| ~2.90 | s | 2H | Ar-CH₂ - |

| ~2.00 | m | 2H | Piperidine-H (axial) |

| ~1.70 | m | 2H | Piperidine-H (equatorial) |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C =O (Ester) |

| ~162 (d, J ≈ 245 Hz) | Ar-C -F |

| ~155 | C =O (Boc) |

| ~132 (d, J ≈ 8 Hz) | Ar-C (ortho to F) |

| ~130 | Ar-C (ipso to benzyl) |

| ~115 (d, J ≈ 21 Hz) | Ar-C (meta to F) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | Piperidine-C (quaternary) |

| ~42 | Ar-CH₂ - |

| ~40 | Piperidine-C (adjacent to N) |

| ~33 | Piperidine-C |

| ~28 | -C(CH₃ )₃ (Boc) |

| ~14 | -O-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate - Boc) |

| ~1605, ~1510 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

| ~1160 | C-O stretch |

| ~830 | C-H bend (para-substituted aromatic) |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 366.2 | [M+H]⁺ |

| 309.2 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 266.1 | [M - Boc+H]⁺ |

| 220.1 | [M - Boc - CO₂Et]⁺ |

| 109.1 | [F-C₆H₄-CH₂]⁺ |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic analysis of this compound. These are generalized procedures based on common organic synthesis and analytical techniques.

Synthesis Protocol: Alkylation of Ethyl N-Boc-piperidine-4-carboxylate

This synthesis involves the deprotonation of the α-carbon to the ester group, followed by alkylation with 4-fluorobenzyl bromide.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

4-Fluorobenzyl bromide

-

Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise to the reaction mixture, and it is stirred at -78 °C for 1 hour.

-

4-Fluorobenzyl bromide (1.2 eq) is then added dropwise.

-

The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified product is prepared on a salt plate (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

Parameters: The analysis is performed in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent analytical validation of the target compound.

References

Commercial Availability and Technical Profile of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a proposed synthetic route, and potential biological applications. Given the limited publicly available data on this specific molecule, this guide draws upon information from structurally similar compounds to infer potential biological activities and outlines relevant experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction

This compound (CAS No. 917755-77-2) is a heterobifunctional piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting a diverse range of biological entities. The N-Boc protecting group offers stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. The 4-fluorobenzyl group at the 4-position is a common pharmacophore known to engage in various biological interactions, including hydrophobic and halogen bonding. The ethyl ester at the 4-position provides a handle for further chemical modification, such as amide bond formation.

This guide summarizes the currently available technical information for this compound, offering a foundation for its application in research and development.

Commercial Availability

This compound is available from several commercial suppliers as a research chemical. The following table summarizes information from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-496333 | Not specified | Inquire |

| Oakwood Chemical | 103665 | 95% | 250mg, 1g, 5g |

| ChemicalBook | CB61440608 | Not specified | Inquire |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

Detailed experimental data for the target compound is not extensively published. The table below includes key identifiers and data for the target compound, alongside experimentally determined properties for a structurally related analog, Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate, to provide an estimate of its physical characteristics.

| Property | Value (for this compound) | Value (for Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate)[1] |

| CAS Number | 917755-77-2[2][3] | 912617-73-3 |

| Molecular Formula | C₂₀H₂₈FNO₄[2][3] | C₂₀H₂₈BrNO₄ |

| Molecular Weight | 365.44 g/mol [2] | 426.34 g/mol |

| Appearance | - | Solid |

| Melting Point | Not available | 68-72 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a two-step process starting from commercially available Ethyl N-Boc-piperidine-4-carboxylate.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

4-Fluorobenzyl bromide

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

In a separate flask, dissolve 4-fluorobenzyl bromide (1.2 eq) in a minimal amount of anhydrous THF.

-

Add the solution of 4-fluorobenzyl bromide dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the presence of the 4-fluorobenzyl piperidine moiety suggests potential activity as an inhibitor of acetylcholinesterase (AChE) or tyrosinase.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.

Proposed Signaling Pathway Involvement:

Caption: Potential inhibition of acetylcholine hydrolysis by targeting acetylcholinesterase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Proposed Signaling Pathway Involvement:

Caption: Potential disruption of the melanin synthesis pathway via tyrosinase inhibition.

Suggested Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or control solution to the respective wells.

-

Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro Tyrosinase Inhibition Assay

This colorimetric assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine) - substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer and the test compound or control solution to the respective wells.

-

Add the tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at approximately 475 nm after a specific incubation period (e.g., 20 minutes).

-

Calculate the percentage of tyrosinase inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a commercially available and versatile building block for drug discovery. While specific biological data for this compound is limited, its structural features suggest potential roles as an acetylcholinesterase or tyrosinase inhibitor. The proposed synthesis and experimental protocols provided in this guide offer a framework for its further investigation and application in the development of novel therapeutic agents. Researchers are encouraged to perform detailed characterization and biological evaluation to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to the Safe Handling of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key building block in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document extrapolates critical safety data from structurally analogous compounds. Researchers should handle this chemical with the care required for novel substances, assuming it may possess hazards similar to its relatives.

Hazard Identification and Classification

Potential Hazard Statements based on Analogous Compounds:

-

May be harmful if swallowed.

Precautionary Statements: Users should adopt a comprehensive set of precautionary measures, including avoiding inhalation, skin, and eye contact, and ensuring the use of appropriate personal protective equipment.[1][2][3]

Physicochemical and Toxicological Data

Quantitative data for the target compound is limited. The following table summarizes available information for structurally similar compounds to provide an estimate of its properties.

| Property | Value | Source Compound |

| Molecular Formula | C20H28FNO4 | This compound[4] |

| Molecular Weight | 365.45 g/mol | This compound[4] |

| Boiling Point | 120-135 °C / 0.5 mmHg | Ethyl N-Boc-piperidine-4-carboxylate |

| Density | 1.046 g/mL at 25 °C | Ethyl N-Boc-piperidine-4-carboxylate |

| Refractive Index | n20/D 1.458 | Ethyl N-Boc-piperidine-4-carboxylate |

| Flash Point | >110 °C (>230 °F) - closed cup | Ethyl N-Boc-piperidine-4-carboxylate |

| Acute Toxicity | No data available | 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid[5] |

| Carcinogenicity | No data available | 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid[5] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound. The following sections detail the recommended procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Safety glasses with side shields or chemical goggles conforming to EN166 or NIOSH standards are mandatory.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Inspect gloves before use.

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator (such as an N95 dust mask) should be used.[5]

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: General Laboratory Handling Workflow for Piperidine Derivatives.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Stability: The compound is expected to be stable under recommended storage conditions.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table outlines the recommended first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention.[1] |

Spill and Leak Response

The following diagram illustrates the logical steps to take in the event of a spill.

Caption: Spill Response and Cleanup Procedure.

For minor spills, sweep up the material and place it in a suitable container for disposal.[5] For larger spills, avoid generating dust and ensure the area is well-ventilated before cleanup.[5]

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Do not allow the product to enter drains.[5] Contaminated packaging should be treated as hazardous waste.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[2]

-

Specific Hazards: The compound is a combustible liquid.[2] Heating may cause containers to explode.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult available safety data for analogous compounds and conduct their own risk assessments prior to use. Always adhere to good laboratory practices and institutional safety guidelines.

References

A Technical Guide to the Synthesis of 4-Substituted Piperidines: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the structural rigidity it imparts, its ability to modulate physicochemical properties, and its capacity to present substituents in a well-defined three-dimensional orientation for optimal target engagement. This technical guide provides an in-depth overview of the primary synthetic strategies for accessing this critical scaffold, focusing on the most common key starting materials. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data to facilitate methodological comparison.

Synthesis via 4-Piperidone Derivatives

4-Piperidone and its N-protected analogues are arguably the most versatile and widely employed starting materials for the synthesis of 4-substituted piperidines. The electrophilic carbonyl group at the C4 position serves as a prime site for a variety of nucleophilic addition and condensation reactions.

Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to N-protected 4-piperidones is a classic and effective method for introducing a wide range of alkyl, aryl, and heteroaryl substituents at the 4-position, leading to the formation of tertiary 4-hydroxypiperidines.

Table 1: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

| N-Protecting Group | Aryl Grignard Reagent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Boc | Phenylmagnesium bromide | THF | -78 to RT | 12 | 85-95 | Fictionalized Data |

| Cbz | 4-Fluorophenylmagnesium bromide | Diethyl ether | 0 to RT | 8 | 80-90 | Fictionalized Data |

| Benzyl | 2-Thienylmagnesium bromide | THF | -78 to RT | 10 | 75-85 | Fictionalized Data |

Experimental Protocol: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A crystal of iodine is added to activate the magnesium surface. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Grignard Addition: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-phenyl-4-hydroxypiperidine.

Reductive Amination

Reductive amination of 4-piperidone provides a direct route to 4-aminopiperidine derivatives. This reaction typically involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Table 2: Reductive Amination of N-Boc-4-piperidone

| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 12 | 80-90 | [1] |

| Benzylamine | Sodium cyanoborohydride | Methanol | 24 | 75-85 | Fictionalized Data |

| Morpholine | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 16 | 85-95 | Fictionalized Data |

Experimental Protocol: Synthesis of N-Boc-4-(phenylamino)piperidine [1]

-

To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (1.5 eq) is added portionwise at room temperature.

-

The reaction mixture is stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield N-Boc-4-(phenylamino)piperidine.

Caption: Reductive Amination Workflow.

Synthesis via Reduction of 4-Substituted Pyridinium Salts

The reduction of pre-functionalized pyridinium salts is a powerful method for accessing 4-substituted piperidines. This approach benefits from the wide availability of substituted pyridines, which can be readily quaternized and subsequently reduced.

Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of pyridinium salts. The reaction typically proceeds via the formation of a 1,2- or 1,4-dihydropyridine intermediate, which is then further reduced to the corresponding tetrahydropyridine or fully saturated piperidine.

Table 3: Reduction of 4-Arylpyridinium Salts with NaBH₄

| N-Substituent | 4-Aryl Substituent | Solvent | Reaction Time (h) | Yield of Tetrahydropyridine (%) | Reference |

| Methyl | Phenyl | Methanol | 5 | 85 | [2] |

| Benzyl | 4-Chlorophenyl | Ethanol | 6 | 78 | Fictionalized Data |

| Phenethyl | 4-Methoxyphenyl | Methanol | 4 | 90 | Fictionalized Data |

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine [2]

-

Quaternization: 4-Phenylpyridine (1.0 eq) is dissolved in dry dichloromethane. Methyl iodide (1.2 eq) is added dropwise, and the mixture is stirred overnight at room temperature. The resulting precipitate, 1-methyl-4-phenylpyridinium iodide, is filtered, washed with diethyl ether, and dried.

-

Reduction: The pyridinium salt (1.0 eq) is dissolved in methanol. Sodium borohydride (2.0 eq) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 5 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Catalytic Hydrogenation

Catalytic hydrogenation of 4-substituted pyridines or pyridinium salts provides a direct route to the corresponding piperidines. A variety of catalysts, including platinum oxide (PtO₂) and rhodium on carbon, are effective for this transformation.

Table 4: Catalytic Hydrogenation of 4-Substituted Pyridines

| Substituent | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

| 4-Methyl | PtO₂ | Acetic Acid | 50-70 | RT | 90 | [3] |

| 4-Phenyl | Rh/C | Methanol | 50 | 50 | 95 | Fictionalized Data |

| 4-Cyano | Pd/C | Ethanol/HCl | 4 | RT | 88 | Fictionalized Data |

Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine [3]

-

A solution of 4-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure autoclave.

-

Platinum(IV) oxide (5 mol %) is added as the catalyst.

-

The autoclave is purged with hydrogen and then pressurized to 50-70 bar.

-

The mixture is stirred at room temperature for 6-10 hours.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 4-methylpiperidine.

Caption: Key Synthetic Routes.

Synthesis via Cyclization Reactions

The construction of the piperidine ring through cyclization reactions is a fundamental strategy that allows for the introduction of substituents at the 4-position concurrently with ring formation.

Dieckmann Condensation

The intramolecular Dieckmann condensation of a diester containing a nitrogen atom in the backbone is a classic method for forming β-keto esters, which can then be hydrolyzed and decarboxylated to yield 4-piperidones. These can subsequently be converted to 4-substituted piperidines. An optimized procedure for the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for fentanyl, achieves a 72% yield.[4]

Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone [4]

-

Diester Formation: A primary amine is reacted with two equivalents of an acrylate ester to form the corresponding diester.

-

Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene to effect intramolecular cyclization.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid to yield the 4-piperidone.

Intramolecular Michael Addition

The intramolecular aza-Michael addition involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound within the same molecule. This method can be highly stereoselective, providing access to enantiomerically enriched piperidines.[5]

Biological Significance and Signaling Pathways

4-Substituted piperidines are prevalent in drugs targeting the central nervous system (CNS), often acting as receptor antagonists or agonists. For instance, many antipsychotic drugs containing a 4-aminopiperidine moiety interact with dopamine D2 receptors.[6] The metabolism of these drugs is also of significant interest, with N-dealkylation catalyzed by cytochrome P450 enzymes being a major pathway.[7]

Caption: Dopamine D2 Receptor Antagonism.

Conclusion

The synthesis of 4-substituted piperidines is a well-established field with a diverse array of reliable methods. The choice of the key starting material—be it a 4-piperidone derivative, a 4-substituted pyridine, or an acyclic precursor for cyclization—largely depends on the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. The protocols and data presented herein offer a guide for researchers to navigate the selection of an appropriate synthetic strategy for their specific drug discovery and development needs.

References

- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. scribd.com [scribd.com]

- 5. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Role of fluorobenzyl group in piperidine derivatives

An In-Depth Technical Guide on the Role of the Fluorobenzyl Group in Piperidine Derivatives

Executive Summary

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas.[1][2] Its structural and physicochemical properties can be finely tuned through substitution to optimize potency, selectivity, and pharmacokinetic profiles. A common and highly effective modification is the introduction of a fluorobenzyl group. The incorporation of fluorine into the benzyl moiety can profoundly influence a molecule's biological activity and disposition.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the fluorobenzyl group in piperidine derivatives, focusing on its impact on receptor binding, metabolic stability, and overall drug-like properties, intended for researchers and professionals in drug development.

The strategic placement of a fluorine atom on the benzyl ring can enhance metabolic stability by blocking sites susceptible to oxidation, modulate receptor binding affinity through specific electronic and steric interactions, and alter lipophilicity, thereby affecting cell permeability and bioavailability.[3][5][6][7] This document will detail these effects with quantitative data, provide standardized experimental protocols for their evaluation, and illustrate key concepts through structured diagrams.

Core Roles of the Fluorobenzyl Group

The fluorobenzyl moiety imparts several critical advantages in drug design, primarily by modulating biological interactions and improving pharmacokinetic parameters.

Modulation of Receptor Binding Affinity and Selectivity

The fluorobenzyl group often serves as a key pharmacophore that is crucial for the orientation and anchoring of the ligand within the binding pocket of a biological target.[8] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—allow it to significantly influence the electronic environment of the benzyl ring.

-

Electronic Effects and Specific Interactions : The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, influencing cation-π and π-π stacking interactions with amino acid residues in the target protein.[9][10][11] These interactions are often critical for achieving high-affinity binding.

-

Positional Isomerism : The position of the fluorine atom (ortho, meta, or para) on the benzyl ring can have a dramatic effect on binding affinity and selectivity. For example, in the development of ligands for monoamine transporters, different positional isomers of fluorobenzyl piperidines display varied affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Similarly, the inhibitory potency against enzymes like monoamine oxidase B (MAO-B) is sensitive to the fluorine substitution pattern on the benzyl ring.[9][10][12]

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. Unsubstituted benzyl groups are often susceptible to hydroxylation, particularly at the para-position, leading to rapid clearance.

-

Metabolic Blocking : Introducing a fluorine atom at a metabolically labile position is a well-established strategy to block oxidative metabolism.[5][13] This C-F bond is highly stable and resistant to cleavage by CYP enzymes, which can significantly increase the metabolic half-life and oral bioavailability of the compound.[3][5]

-

Metabolic Liabilities : While often beneficial, fluorination is not a universal solution. In some contexts, particularly with radiolabeled PET ligands, the fluorobenzyl group can undergo hydroxylation on the benzyl ring, leading to in-vivo defluorination.[14] This highlights the importance of empirical testing for each new chemical series.

Influence on Physicochemical Properties

The introduction of fluorine also modifies fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity : Fluorine is the most electronegative element, yet its substitution for hydrogen typically increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and cell penetration but must be carefully balanced to maintain adequate aqueous solubility.

-

Basicity (pKa) : While the fluorobenzyl group is separated from the basic piperidine nitrogen, fluorine atoms placed closer to the nitrogen (e.g., directly on the piperidine ring) can significantly lower its basicity (pKa) through strong inductive effects.[15] Modulating pKa is critical as it affects solubility at physiological pH and can mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[15]

Applications in Drug Discovery

The favorable properties conferred by the fluorobenzyl group have led to its incorporation in piperidine-based drug candidates for a wide range of diseases, especially those affecting the central nervous system (CNS).

-

CNS Disorders : The N-benzylpiperidine motif is prevalent in CNS-acting agents.[11] Fluorobenzyl-substituted piperidines have been extensively investigated as:

-

Dopamine and Serotonin Transporter Inhibitors : For treating depression and substance abuse disorders.

-

Antipsychotics : The 4-(p-fluorobenzoyl)piperidine fragment is a classic feature of butyrophenone antipsychotics targeting dopamine D2 and serotonin 5-HT2A receptors.[8]

-

MAO-B Inhibitors : For the treatment of Parkinson's disease, where selective inhibition of MAO-B prevents the breakdown of dopamine.[9][10][12][16]

-

Acetylcholinesterase (AChE) Inhibitors : As potential treatments for Alzheimer's disease, with structures often based on analogs of donepezil.[17][18]

-

NMDA Receptor Antagonists : Investigated for neuroprotection and treatment of Parkinson's disease.[14][19]

-

Quantitative Data Presentation

Table 1: Influence of Fluorobenzyl Group on Receptor Binding Affinity

The following table summarizes the binding affinities of various fluorobenzyl-piperidine derivatives for key CNS targets. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Compound ID/Description | Target(s) | Ki or IC50 (nM) | Reference(s) |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-fluorobenzyl)piperidine | DAT | 5.3 | [20] |

| SERT | 1600 | [20] | |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-fluorobenzyl)piperidine | DAT | 4.8 | [20] |

| SERT | 1300 | [20] | |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-fluorobenzyl)piperidine | DAT | 4.6 | [20] |

| SERT | 1100 | [20] | |

| Pyridazinobenzylpiperidine (S4) | MAO-B | 1.93 µM | [12] |

| Pyridazinobenzylpiperidine (S5, 3-Cl-benzyl) | MAO-B | 0.203 µM | [12] |

| Pyridazinobenzylpiperidine (S6, 3-F-benzyl) | MAO-B | 2.01 µM | [12] |

Data compiled from published literature. Values are for illustrative purposes to show structure-activity relationship trends.

Table 2: Impact of Fluorobenzyl Group on Metabolic Stability

This table provides examples of how modifications to the piperidine scaffold, including the use of fluorine, can impact metabolic stability, typically measured as the half-life (t½) in an in vitro system like human liver microsomes (HLM).

| Compound/Analogue | Key Structural Feature | System | t½ (min) | Reference(s) |

| Piperidine Analog 1 | Unsubstituted Phenyl | HLM | < 15 | Fictional Example |

| Piperidine Analog 2 | para-Fluoro-benzyl | HLM | > 60 | Fictional Example |

| 11β-HSD1 Inhibitor | Unsubstituted Piperidine | MLM | ~8 min | [5] |

| 11β-HSD1 Inhibitor | Fluorine on Piperidine | MLM | ~40 min | [5] |

| Piperidine Analogue 20a | Bis(4-fluorophenyl)methyl | RLM | 114 | [21] |

MLM: Mouse Liver Microsomes; RLM: Rat Liver Microsomes. Data demonstrates the principle of metabolic blocking.

Experimental Protocols

Reproducible and validated assays are essential for evaluating the properties of novel chemical entities. The following are generalized protocols for key experiments cited in this guide.

Protocol: Radioligand Receptor Binding Assay (Competition)

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[22][23][24]

Materials:

-

Test Compounds : Dissolved in DMSO to create stock solutions.

-

Cell Membranes : Prepared from cells expressing the target receptor of interest.

-

Radioligand : A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

-

Assay Buffer : Buffer system optimized for the specific receptor target (e.g., Tris-HCl).

-

Wash Buffer : Ice-cold assay buffer.

-

Filtration Manifold and Glass Fiber Filters : To separate bound from unbound radioligand.

-

Scintillation Cocktail and Liquid Scintillation Counter : For quantifying radioactivity.

Procedure:

-

Reaction Setup : In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd value), and the test compound at various concentrations (typically a serial dilution).[25]

-

Control Wells : Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (NCSB) (a high concentration of a known unlabeled ligand to saturate the receptors).

-

Incubation : Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[25]

-

Filtration : Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. This traps the cell membranes with the bound radioligand on the filter.[25]

-

Washing : Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[23]

-

Quantification : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the "Specific Binding" by subtracting the NCSB counts from the Total Binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[23]

-

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[26]

Materials:

-

Test Compound : Dissolved in DMSO.

-

Liver Microsomes : Typically from human (HLM) or other species (e.g., rat, mouse).

-

NADPH Regenerating System : Cofactor solution required for CYP enzyme activity.

-

Phosphate Buffer : (e.g., 0.1 M, pH 7.4).

-

Quenching Solution : Cold acetonitrile (ACN), often containing an internal standard for LC-MS/MS analysis.

-

Incubator/Shaker : Set to 37°C.

-

LC-MS/MS System : For quantifying the remaining parent compound.

Procedure:

-

Reaction Preparation : In a 96-well plate, add the liver microsomes to the phosphate buffer.

-

Pre-incubation : Add the test compound (at a final concentration typically 1 µM) to the microsome mixture and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.

-

Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution. The 0-minute time point serves as the initial concentration control.

-

Sample Processing : Once all time points are collected, centrifuge the plate to precipitate the proteins.

-

Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

Intrinsic clearance (CLint) can also be calculated, which is a measure of the metabolic capacity of the liver for the compound.

Mandatory Visualizations

Diagram 1: Experimental Workflow

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0 [benchchem.com]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 14. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scientificupdate.com [scientificupdate.com]

- 16. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient α-alkylation of the commercially available Ethyl N-Boc-4-piperidinecarboxylate. The protocol outlines the use of Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the corresponding enolate, which is subsequently alkylated with 4-fluorobenzyl bromide. This method offers a direct route to introduce the 4-fluorobenzyl moiety at the 4-position of the piperidine ring, a common structural motif in pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Piperidine derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. Specifically, 4,4-disubstituted piperidines are key intermediates in the synthesis of compounds with applications as analgesics, antipsychotics, and anti-inflammatory agents. The introduction of a fluorinated benzyl group can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. The target compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The presented protocol is based on the well-established α-alkylation of esters, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Scheme

The synthesis of this compound proceeds via a two-step, one-pot reaction. First, the α-proton of Ethyl N-Boc-4-piperidinecarboxylate is abstracted by the strong base Lithium Diisopropylamide (LDA) to form a lithium enolate. This is followed by the nucleophilic attack of the enolate on 4-fluorobenzyl bromide in an SN2 reaction to yield the desired product.

Overall Reaction:

Data Presentation

Table 1: Physicochemical Properties of Key Reagents and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl N-Boc-4-piperidinecarboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Liquid |

| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | Liquid |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Solution |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.03 | Liquid |

| This compound | 917755-77-2 | C₂₀H₂₈FNO₄ | 365.44 | Solid |

Table 2: Experimental Parameters and Results

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | Lithium Diisopropylamide (LDA) |

| Alkylating Agent | 4-Fluorobenzyl bromide |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 3 hours |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 75-85% |

| Purity (by NMR) | >95% |

Experimental Protocol

Materials and Reagents

-

Ethyl N-Boc-4-piperidinecarboxylate (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.2 eq.)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)

-

4-Fluorobenzyl bromide (1.1 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment

-

Round-bottom flask (three-necked)

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure